Product packaging for Hexamethylene tetramine allyliodide(Cat. No.:)

Hexamethylene tetramine allyliodide

Cat. No.: B7798528
M. Wt: 308.16 g/mol
InChI Key: OPHBTYIWBTXNKO-UHFFFAOYSA-N
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Description

Hexamethylene tetramine allyliodide is a quaternary ammonium salt derivative of hexamethylenetetramine (HMTA), a versatile reagent with a cage-like structure . This compound is offered For Research Use Only and is strictly intended for laboratory applications; it is not for diagnostic, therapeutic, or personal use. In organic synthesis, its core research value lies in its role as a potential intermediate for the synthesis of more complex molecules. The parent compound, hexamethylenetetramine, is a well-known reagent in classic reactions such as the Sommelet reaction (conversion of benzyl halides to aldehydes) and the Delepine reaction (synthesis of primary amines) . The allyliodide moiety introduces an alkene functional group, making the molecule a potential substrate for further transformations like cross-coupling or cyclization reactions. Researchers may employ this specialized quaternary ammonium salt in method development, exploration of new synthetic pathways, and in the construction of nitrogen-containing heterocycles or other complex organic frameworks . Handling should be conducted by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment. Researchers should refer to the safety data sheet for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17IN4 B7798528 Hexamethylene tetramine allyliodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoprop-1-ene;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.C3H5I/c1-7-2-9-4-8(1)5-10(3-7)6-9;1-2-3-4/h1-6H2;2H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHBTYIWBTXNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCI.C1N2CN3CN1CN(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Hexamethylene Tetramine Allyliodide

Quaternization Reactions for Hexamethylene tetramine (B166960) allyliodide Formation

The formation of hexamethylene tetramine allyliodide is achieved via a quaternization reaction, a type of N-alkylation. wikipedia.org This process involves the reaction of hexamethylenetetramine, a tertiary amine, with an alkyl halide, in this case, allyl iodide. atamanchemicals.comwikipedia.org The reaction is a classic example of the Menshutkin reaction, where the nitrogen atom of the hexamethylenetetramine acts as a nucleophile, attacking the electrophilic carbon of the allyl iodide. wikipedia.org

The quaternization of tertiary amines is a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org Consequently, the reaction rate is dependent on the concentration of both the amine (hexamethylenetetramine) and the alkylating agent (allyl iodide). libretexts.org The kinetics of such reactions are influenced by several parameters that can be optimized to maximize yield and reaction rate.

Key optimization parameters include:

Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. However, excessively high temperatures must be avoided to prevent potential side reactions or degradation of the product.

Reactant Concentration: Higher concentrations of both hexamethylenetetramine and allyl iodide can lead to a faster reaction rate due to increased collision frequency. The reaction is often performed using a stoichiometric ratio or a slight excess of the alkylating agent to ensure complete conversion of the amine. google.com

Molar Ratio: The stoichiometry of the reactants is a critical factor. While a 1:1 molar ratio is theoretically required, in practice, adjusting the ratio can influence the reaction outcome, particularly in preventing the formation of di-substituted or other by-products. mdpi.com

Below is a table summarizing the general effects of key parameters on the N-alkylation reaction.

ParameterEffect on Reaction RateGeneral Optimization Strategy
Temperature Increases with temperature (Arrhenius relationship)Moderate heating to balance rate and stability
Concentration Increases with higher reactant concentrationsUse of concentrated solutions or minimal solvent
Molar Ratio (Amine:Halide) Affects yield and product purityTypically 1:1 or slight excess of allyl iodide
Solvent Polarity Generally faster in polar solventsSelection of appropriate polar solvent (see 2.1.2)

This table presents generalized research findings on quaternization reactions.

The choice of solvent significantly impacts the efficiency of quaternization reactions. researchgate.nettue.nl The rate of reaction is greatly influenced by the polarity of the reaction medium. Polar solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction, thereby lowering the activation energy and accelerating the reaction. researchgate.net

Studies on the quaternization of other tertiary amines have demonstrated a clear correlation between solvent polarity and reaction rate. For instance, the rate constant for the quaternization of Et₃N with BzCl was found to be over 130 times greater in dimethyl sulfoxide (B87167) (DMSO) than in benzene. researchgate.net Protic solvents like methanol (B129727) and ethanol (B145695) can also be effective, not only by providing a polar environment but also by effectively solvating the resulting ions. rsc.orgbuct.edu.cn In some cases, the reaction can be carried out in non-polar solvents like chloroform, where the starting materials are soluble but the quaternary ammonium (B1175870) salt product precipitates as it forms, driving the reaction to completion. organic-chemistry.org

The following table illustrates the influence of different solvent types on quaternization reaction rates, based on data from analogous systems.

SolventSolvent TypeDielectric Constant (ε)General Effect on Rate
Methanol Protic Polar32.7High
Ethanol Protic Polar24.5Moderate to High
Acetonitrile Aprotic Polar37.5High
Dimethyl Sulfoxide (DMSO) Aprotic Polar46.7Very High
Chloroform Non-polar4.8Low (but can aid in product isolation)
Benzene Non-polar2.3Very Low

Data compiled from studies on analogous quaternization reactions. researchgate.netbuct.edu.cn

The formation of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgorganic-chemistry.org This mechanism involves a single, concerted step where bond formation and bond breaking occur simultaneously. libretexts.org

The key features of this SN2 pathway are:

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the hexamethylenetetramine molecule acts as the nucleophile. It attacks the electron-deficient α-carbon atom of the allyl iodide. masterorganicchemistry.com

Backside Attack: The nucleophilic attack occurs from the side opposite to the leaving group (the iodide ion), a trajectory known as "backside attack". masterorganicchemistry.com This approach minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile and the electrophilic carbon.

Transition State: A high-energy transition state is formed where the nitrogen atom is partially bonded to the carbon, and the carbon-iodine bond is partially broken. The carbon atom temporarily adopts a trigonal bipyramidal geometry. masterorganicchemistry.com

Leaving Group Departure: As the new carbon-nitrogen bond forms, the carbon-iodine bond breaks, and the iodide ion is expelled as the leaving group. Alkyl iodides are excellent substrates for SN2 reactions because iodide is a very stable leaving group. libretexts.org

Allylic halides are particularly reactive in SN2 reactions, even more so than comparable secondary alkyl halides. libretexts.org This enhanced reactivity is attributed to the stabilization of the SN2 transition state through conjugation with the adjacent π-system of the double bond. libretexts.org

Functionalization Strategies of the Allyl Moiety in this compound

The allyl group in this compound contains a reactive carbon-carbon double bond, which serves as a handle for a wide range of chemical transformations. These modifications allow for the synthesis of more complex molecules with diverse functionalities.

The double bond of the allyl group is electron-rich and can undergo various addition reactions.

Electrophilic Addition: The allyl group can react with electrophiles in a manner characteristic of alkenes. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated propyl-substituted quaternary ammonium salt. Similarly, hydrohalogenation (e.g., with HBr) would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon and the bromide to the more substituted carbon of the original double bond.

Nucleophilic Addition: While alkenes are not typically susceptible to direct nucleophilic attack, the allyl group can be functionalized via reactions that involve initial activation. For instance, in the presence of a suitable catalyst, nucleophiles can add across the double bond. More commonly, reactions like epoxidation followed by nucleophilic ring-opening provide a route to introduce nucleophiles.

Advanced synthetic methods such as olefin metathesis and palladium-catalyzed cross-coupling reactions offer powerful tools for modifying the allyl group. wikipedia.orglibretexts.org

Olefin Metathesis: This class of reactions, catalyzed by metal-carbene complexes (e.g., Grubbs or Schrock catalysts), involves the redistribution of alkene fragments. wikipedia.orglibretexts.org The allyl group of this compound could participate in:

Cross-Metathesis (CM): Reaction with another alkene to form a new, more substituted alkene, releasing ethene as a byproduct. libretexts.org

Ring-Closing Metathesis (RCM): If a second alkene functionality is present elsewhere in a molecule attached to the hexamethylenetetramine core, RCM could be used to form heterocyclic structures. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org The allyl group can be a participant in several such transformations. sigmaaldrich.com In some cases, the entire allylic ammonium salt can act as an electrophile in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction), where the quaternary ammonium moiety serves as a leaving group. nih.gov This allows for the coupling of the allyl fragment with a wide range of nucleophiles. nih.govacs.org

The table below summarizes potential palladium-catalyzed reactions for functionalizing the allyl group.

Reaction NameCoupling PartnerPotential Product Type
Heck Reaction Aryl or Vinyl HalideAryl- or Vinyl-substituted alkene
Suzuki Coupling Organoboron CompoundBiaryl or conjugated diene systems
Sonogashira Coupling Terminal AlkyneConjugated enyne
Buchwald-Hartwig Amination AmineAllylic amine derivative
Tsuji-Trost Reaction Soft Nucleophile (e.g., malonate)Allylic alkylation product

This table outlines potential applications of palladium-catalyzed reactions based on established methodologies for allyl compounds. libretexts.orgsigmaaldrich.comyoutube.com

Synthesis of Advanced this compound Derivatives and Conjugates

The synthesis of advanced derivatives from this compound, or N-allyl-1,3,5,7-tetraazaadamantan-1-ium iodide, leverages the reactivity of its key functional components. The allylic group provides a handle for polymerization and cycloaddition reactions, while the quaternary hexamethylenetetraminium cation can be incorporated into various macromolecular structures.

One of the primary strategies for creating advanced derivatives is through polymerization of the allyl group. Quaternary ammonium salts containing polymerizable groups, such as an allyl moiety, are valuable monomers for creating cationic polymers. Current time information in NA.nih.gov These polymers are of significant interest for their potential as antimicrobial agents, as the cationic charges can interact with and disrupt the negatively charged cell membranes of bacteria. Current time information in NA.nih.gov While the direct polymerization of N-allyl-hexamethylenetetraminium iodide is not extensively documented, the cyclopolymerization of related N,N-diallylammonium salts is a well-established method for producing five- or six-membered rings within a polymer chain. This suggests a potential pathway for N-allyl-hexamethylenetetraminium iodide to participate in copolymerization reactions.

Another avenue for derivatization involves cycloaddition reactions. The allyl group can act as a 2π component in [4+2] cycloaddition reactions. For instance, related N-allyl-2-alkynyl-tetrahydropyridinium salts have been shown to undergo thermal intramolecular [4+2] cycloadditions, where the arylethynyl group acts as the 4π component, leading to the formation of annulated isoindolium salts. acs.org This type of reaction highlights the potential for N-allyl-hexamethylenetetraminium iodide to be used as a building block for complex, fused heterocyclic systems when reacted with suitable dienes.

Furthermore, the synthesis of polymeric conjugates can be envisioned through the post-polymerization functionalization of polymers containing reactive groups with hexamethylenetetramine, followed by quaternization with allyl iodide. A common method for creating polymers with pendant quaternary ammonium salts is the quaternization of polymers that contain tertiary amine groups. nih.gov For example, a polymer with pendant tertiary amine groups could first be synthesized and subsequently reacted with allyl iodide to introduce the N-allyl quaternary ammonium functionality.

The table below summarizes potential synthetic routes for advanced derivatives of this compound based on the reactivity of analogous compounds.

Derivative TypeSynthetic ApproachReactantsPotential Product Structure
Cationic Polymer Free-Radical CopolymerizationN-allyl-hexamethylenetetraminium iodide, Comonomer (e.g., Acrylamide)Linear polymer with pendant hexamethylenetetraminium moieties
Fused Heterocycle Intramolecular [4+2] CycloadditionN-(alkynyl-substituted)-N-allyl-hexamethylenetetraminium iodide analogueAnnulated isoindolium salt derivative
Polymeric Conjugate Post-polymerization QuaternizationPolymer with pendant tertiary amine groups, Allyl iodidePolymer backbone with covalently attached N-allyl-hexamethylenetetraminium iodide units

The development of these synthetic methodologies is crucial for expanding the utility of this compound beyond its simpler applications, paving the way for new materials with tailored properties.

Advanced Structural Characterization and Spectroscopic Analysis of Hexamethylene Tetramine Allyliodide

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular structure of Hexamethylene Tetramine (B166960) Allyliodide, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would elucidate the supramolecular assembly, revealing how individual molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonding and van der Waals forces.

A thorough search of scientific databases for single-crystal X-ray diffraction data of Hexamethylene Tetramine Allyliodide did not yield any specific crystallographic information. Consequently, parameters such as the crystal system, space group, and unit cell dimensions remain undetermined.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Powder X-ray Diffraction Analysis for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For this compound, a PXRD analysis would be instrumental in routine identification, quality control, and for detecting the presence of any crystalline impurities.

Despite the utility of this technique, no published powder X-ray diffraction patterns for this compound could be located in the public domain.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are highly sensitive to the specific chemical bonds and functional groups present. An FTIR and Raman analysis of this compound would reveal characteristic peaks corresponding to the vibrations of the hexamethylenetetramine cage, the allyl group, and the carbon-nitrogen bonds. The resulting spectra would serve as a molecular fingerprint, useful for identification and for studying intermolecular interactions.

Specific FTIR and Raman spectra for this compound are not available in the reviewed literature.

Table 2: Expected Vibrational Modes for this compound

Functional Group Expected Vibrational Mode Wavenumber Range (cm⁻¹)
C-H (alkane) Stretching 2850-3000
C-N Stretching 1000-1250
C=C (alkene) Stretching 1640-1680

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Positional Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR spectra would confirm the connectivity of atoms in this compound by showing the chemical environment of each hydrogen and carbon atom, respectively. Techniques such as COSY and HSQC would further establish the bonding framework. The chemical shifts and coupling constants would provide definitive evidence for the presence of both the hexamethylenetetramine and allyl moieties.

A search for published ¹H or ¹³C NMR data for this compound did not yield any results.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₂-N Data not available Data not available
N-CH₂-C= Data not available Data not available
=CH₂ Data not available Data not available

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio of the molecular ion to several decimal places, the exact molecular formula can be confirmed. For this compound, HRMS would verify the presence of carbon, hydrogen, nitrogen, and iodine in the correct proportions, and the fragmentation pattern could offer additional structural insights.

There is no specific high-resolution mass spectrometry data available for this compound in the scientific literature.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Mechanistic Investigations of Hexamethylene Tetramine Allyliodide Reactivity

Elucidation of Reaction Pathways Involving the Quaternary Nitrogen Center

The principal reaction pathway involving the quaternary nitrogen center of hexamethylene tetramine (B166960) allyliodide is its decomposition under acidic conditions to form a primary amine. This transformation is a key part of the broader, well-established Delépine reaction . wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The formation of the quaternary salt itself is the initial step. Hexamethylene tetramine reacts with an alkyl halide, in this case, allyl iodide, via a nucleophilic substitution (SN2) reaction. alfa-chemistry.comorganic-chemistry.orgscribd.com One of the four nitrogen atoms of the hexamethylenetetramine cage acts as a nucleophile, attacking the electrophilic carbon of allyl iodide and displacing the iodide ion. This results in the formation of the N-allyl-hexaminium iodide salt, a quaternary ammonium (B1175870) compound. scribd.com The use of allyl iodide is particularly effective, as iodides are excellent leaving groups, leading to a higher reaction rate compared to other alkyl halides like bromides or chlorides. mdma.ch

Once formed, the hexamethylene tetramine allyliodide salt is relatively stable in neutral solutions, even at increased temperatures. alfa-chemistry.comorganic-chemistry.org However, the crucial transformation occurs upon treatment with acid, typically by refluxing in concentrated ethanolic hydrochloric acid. wikipedia.org The acid catalyzes the hydrolysis of the entire cage structure. This process breaks down the adamantane-like cage, ultimately liberating the allyl group as a primary amine (allylamine). The other products of this decomposition are formaldehyde (B43269) (often trapped as its diethyl acetal (B89532) in ethanolic solution) and ammonium chloride. wikipedia.orgorganic-chemistry.org

The mechanism of the acidic hydrolysis proceeds through the formation of hemiaminals, which are unstable and decompose to yield the final products. alfa-chemistry.comorganic-chemistry.org This selective conversion to a primary amine without significant side reactions is a major advantage of this pathway. wikipedia.orgalfa-chemistry.com

Table 1: Key Reactions of the Quaternary Nitrogen Center

Reaction Step Reactants Reagents/Conditions Products Reaction Type
Salt Formation Hexamethylene Tetramine + Allyl Iodide Chloroform or other organic solvents This compound SN2 Alkylation

| Hydrolysis | this compound | Concentrated HCl in Ethanol (B145695), Reflux | Allylamine (B125299) Hydrochloride, Formaldehyde, Ammonium Chloride | Acid-catalyzed Hydrolysis |

Transformations Mediated by the Allylic Unsaturation and its Electron Density

The allylic moiety (CH₂=CH-CH₂–) in this compound introduces a secondary site of reactivity distinct from the quaternary nitrogen center. The electron density of the carbon-carbon double bond and its proximity to the positively charged nitrogen center can influence and participate in various transformations.

The high reactivity of allyl halides, such as allyl iodide, in the initial SN2 reaction to form the quaternary salt is itself a consequence of the allylic system. alfa-chemistry.comscribd.com The ability of the double bond to stabilize the transition state of the substitution reaction accelerates the process.

Furthermore, the double bond is susceptible to electrophilic addition reactions. While the primary utility of this compound is in the Delépine reaction for amine synthesis, the allylic group could theoretically undergo reactions such as halogenation, hydrohalogenation, or oxidation under appropriate conditions.

Research into related compounds provides insight into potential transformations. For instance, studies on the ionic liquid 1-allyl-3-methylimidazolium (B1248449) iodide have shown that under high pressure, a reaction can occur through the terminal double bond of the allyl group, leading to oligomerization. nih.gov This suggests that the allylic double bond in this compound could potentially be a site for polymerization or other addition reactions, especially when subjected to non-standard conditions. Additionally, patents have described the formation of iodine complexes with quaternary salts derived from hexamethylene tetramine and halogenated allyl halides, indicating that the allylic portion of the molecule can be involved in further complexation. google.com

Kinetic Studies of this compound Reactions and Rate-Determining Steps

While specific, detailed kinetic data such as rate constants for the reactions of this compound are not extensively published, the kinetics can be understood from the established mechanisms of the steps involved.

The formation of the quaternary salt is an SN2 reaction. alfa-chemistry.comorganic-chemistry.orgscribd.com Therefore, the rate of this initial step is dependent on the concentration of both reactants: hexamethylene tetramine and allyl iodide.

Rate = k[C₆H₁₂N₄][C₃H₅I]

This initial bimolecular reaction is the rate-determining step for the formation of the salt. The rate is significantly influenced by the nature of the leaving group on the alkyl halide. The reaction proceeds much faster with alkyl iodides than with the corresponding bromides or chlorides, which is consistent with the C-I bond being weaker and iodide being a better leaving group. mdma.ch

The kinetics of the subsequent hydrolysis step are primarily dependent on the concentration of the quaternary salt and the hydronium ion (acid) concentration, as well as the temperature. The reaction is typically carried out under reflux to ensure a sufficient rate. wikipedia.org

Kinetic studies on the formation of the parent compound, hexamethylenetetramine, from ammonia (B1221849) and formaldehyde have shown that the reaction is first-order with respect to ammonia and second-order with respect to formaldehyde. researchgate.net This underlying complexity in the formation of the cage structure hints at the multi-step nature of its acid-catalyzed decomposition during the Delépine reaction hydrolysis.

Influence of Environmental Factors (e.g., pH, Temperature, Solvent Polarity) on Reactivity and Stability

The reactivity and stability of this compound are highly sensitive to environmental factors, which can be manipulated to favor either the stable salt or its decomposition products.

pH: This is the most critical factor. The hexamethylene tetramine quaternary salt is stable in neutral and alkaline aqueous solutions. alfa-chemistry.comwikipedia.org However, it readily decomposes in the presence of dilute or concentrated acid. alfa-chemistry.comorganic-chemistry.org This decomposition is the basis for the final step of the Delépine reaction, where acidic conditions are required to hydrolyze the salt and release the primary amine. wikipedia.org The rate of decomposition of the hexamethylene tetramine structure is directly correlated with the acidity of the environment. wikipedia.org

Temperature: The formation of the quaternary salt can proceed at room temperature, although heating is often used to increase the rate. scribd.com The hydrolysis step, however, almost always requires elevated temperatures, typically refluxing in an ethanolic solution, to proceed at a practical rate. wikipedia.org The parent hexamethylenetetramine is a thermally stable solid that sublimes at 280 °C in a vacuum, indicating the inherent stability of the cage structure in the absence of reactive media like acid. wikipedia.org

Solvent Polarity: The choice of solvent is important for both stages of the reaction. The initial formation of the quaternary salt is often performed in a non-polar solvent like chloroform. wikipedia.orgorganic-chemistry.org In such solvents, the reactants are soluble, but the resulting ionic salt is not, causing it to crystallize out of the solution, which can drive the reaction to completion. For the subsequent hydrolysis, a polar protic solvent system, such as an ethanol-water mixture containing hydrochloric acid, is necessary to dissolve the ionic quaternary salt and facilitate the hydrolysis reaction. wikipedia.orgalfa-chemistry.com

Table 2: Influence of Environmental Factors on Reactivity

Factor Effect on Salt Formation (Alkylation) Effect on Salt Stability/Hydrolysis
pH Generally performed under neutral conditions. Stable at neutral/alkaline pH. Rapidly hydrolyzes under acidic pH.
Temperature Can proceed at room temperature; heating increases the rate. Stable at room temperature. Elevated temperature (reflux) required for rapid hydrolysis.

| Solvent | Often performed in non-polar solvents (e.g., chloroform) to precipitate the product. | Requires polar, protic solvents (e.g., ethanol/water) to dissolve for hydrolysis. |

Hexamethylene Tetramine Allyliodide in Coordination Chemistry

Ligand Properties of Hexamethylene tetramine (B166960) allyliodide

Hexamethylene tetramine allyliodide, with the chemical formula C9H17IN4, is a cationic molecule where the adamantane-like cage of hexamethylenetetramine is functionalized with an allyl group at one of the nitrogen atoms, creating a quaternary ammonium (B1175870) center. sigmaaldrich.com This structural modification has profound implications on its properties as a ligand in coordination compounds.

Unlike the parent HMTA, which has four equivalent tertiary amine nitrogen atoms available for coordination, this compound has only three remaining nitrogen atoms capable of acting as Lewis bases to coordinate with metal ions. researchgate.netmatthey.com This makes it a potential tripodal or tridentate N-donor ligand. However, it can also act in a monodentate or bidentate fashion, offering flexibility in the coordination sphere of a metal complex. core.ac.uk

The key properties of this ligand include:

Reduced Donor Set : With one nitrogen atom blocked, its coordination behavior is distinct from the potentially tetradentate HMTA. researchgate.net

Potential for Multi-modality : Besides the three nitrogen donors, the allyl group's carbon-carbon double bond introduces another potential site for coordination, particularly with soft transition metals that can form η-allyl complexes.

Iodide Counter-ion : The presence of the iodide anion can also influence the final structure. It may remain as a counter-ion in the crystal lattice or directly coordinate to the metal center, especially if other ligands are displaced.

These features make this compound an intriguing building block for constructing novel coordination architectures with specific electronic and structural properties.

Synthesis and Characterization of Metal-Hexamethylene tetramine allyliodide Complexes

The synthesis of metal complexes involving this compound as a ligand generally follows established methods of coordination chemistry, typically by reacting the ligand with a suitable metal salt in a solvent. The synthesis approach is analogous to methods used for creating complexes with the parent HMTA ligand. researchgate.net

A general synthetic route involves dissolving this compound and a metal salt, such as a metal halide or nitrate, in an appropriate solvent or solvent mixture, like ethanol (B145695) or water-ethanol mixtures. The reaction mixture is typically stirred, sometimes with gentle heating, to facilitate the complex formation. nih.gov The resulting complex may precipitate out of the solution directly or can be obtained by slow evaporation of the solvent.

Example of a General Synthetic Procedure:

A solution of this compound is prepared in a suitable solvent (e.g., ethanol).

A solution of the metal salt (e.g., Cobalt(II) chloride) in the same or a different miscible solvent is added to the ligand solution, usually in a specific molar ratio (e.g., 1:1 or 1:2 metal-to-ligand).

The mixture is stirred for a period ranging from a few hours to a day at ambient or slightly elevated temperatures.

The resulting solid complex is isolated by filtration, washed with a solvent in which the complex is insoluble (like diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Characterization of the newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

Elemental Analysis : To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy : To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C-N bonds of the hexamine cage.

UV-Visible (UV-Vis) Spectroscopy : To study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : To probe the structure of the complex in solution, observing shifts in the signals of the ligand's protons and carbons upon coordination.

X-ray Crystallography : To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. scirp.org

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Electronic Spectra)

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between this compound and a central metal ion. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, in particular, provide distinct signatures of coordination.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand shows characteristic absorption bands for the C-H and C-N vibrations of the adamantane-like cage and the allyl group. Upon coordination to a metal ion through one or more of the non-quaternized nitrogen atoms, the symmetry of the ligand is altered, leading to changes in the IR spectrum. Specifically, the C-N stretching bands are expected to split or shift to different frequencies due to the formation of a metal-nitrogen (M-N) bond. researchgate.net The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can often be attributed to the M-N stretching vibrations, providing direct evidence of coordination.

Expected IR Spectral Changes upon Coordination:

Vibrational Mode Free Ligand (cm⁻¹) Coordinated Ligand (cm⁻¹) Rationale
ν(C-N) of Cage ~1240, ~1010 Shifted and/or Split Coordination through nitrogen alters the bond strength and symmetry of the cage.

Electronic (UV-Visible) Spectra: The electronic spectra of complexes containing this compound and transition metal ions are typically dominated by d-d transitions and charge-transfer bands. The d-d transitions, which occur in the visible region, are generally weak and are characteristic of the metal ion and its coordination geometry (e.g., octahedral or tetrahedral). beilstein-journals.org For instance, Co(II) complexes often exhibit bands corresponding to transitions from the ⁴T₁g ground state to excited states, while Ni(II) complexes show transitions from the ³A₂g ground state. beilstein-journals.org The position and intensity of these bands provide critical information about the ligand field strength and the geometry of the complex. Ligand-to-metal or metal-to-ligand charge transfer bands, which are usually more intense, may appear in the ultraviolet region.

Crystal Structures of Coordination Compounds Featuring this compound

HMTA is known to act as a monodentate, bidentate, tridentate, or even a tetradentate bridging ligand. matthey.com For this compound, the following coordination modes are plausible:

Monodentate Coordination : The ligand binds to a single metal center through one of its three available nitrogen atoms.

Bidentate Bridging : The ligand bridges two metal centers, with two of its nitrogen atoms coordinating to different metals. This can lead to the formation of coordination polymers.

Tridentate "Capping" : The ligand coordinates to a single metal center through all three of its available nitrogen atoms, acting as a tripodal "capping" ligand.

The iodide ion may be found as a non-coordinating counter-ion, balancing the charge of the cationic complex, or it may be directly bonded to the metal center, participating in the inner coordination sphere. The allyl group would typically be oriented away from the metal center unless it also participates in coordination.

Illustrative Table of Potential Structural Parameters:

Parameter Expected Range/Value Significance
Metal-Nitrogen Bond Length 2.0 - 2.4 Å Indicates the strength of the coordination bond.
N-Metal-N Bond Angle ~90° or ~109.5° Defines the geometry around the metal (e.g., octahedral or tetrahedral).
Coordination Number of Metal 4, 5, or 6 Dependent on the metal ion and other ligands present. hcpgcollege.edu.in

Supramolecular Architectures and Hydrogen Bonding Directed by this compound in Coordination Networks

Hydrogen Bonding: The methylene (B1212753) protons of the adamantane-like cage and the allyl group can act as hydrogen bond donors. They can form C-H···X hydrogen bonds with suitable acceptors, such as the iodide counter-ion, coordinated water molecules, or other co-ligands. nih.gov These interactions play a crucial role in stabilizing the crystal packing and directing the assembly of the coordination units into one-, two-, or three-dimensional networks. In complexes containing aqua ligands, strong O-H···N or O-H···I hydrogen bonds are also expected, further influencing the supramolecular arrangement. nih.gov

Role in Network Formation: When acting as a bridging ligand, this compound can link metal centers into extended chains, layers, or frameworks. The inherent positive charge of the ligand means that the resulting coordination polymer will be a polycation. This cationic framework requires the inclusion of anions (like the iodide) within the crystal lattice to ensure charge neutrality. These anions can reside in the channels or voids of the framework, and their size and shape can template the formation of specific network topologies. The interplay between the strong coordination bonds and the weaker hydrogen bonds provides a powerful tool for crystal engineering, allowing for the rational design of materials with desired structural features.

Catalytic Applications of Hexamethylene Tetramine Allyliodide and Its Derivatives

Hexamethylene tetramine (B166960) allyliodide as an Organocatalyst

The catalytic activity of hexamethylene tetramine allyliodide is largely rooted in the properties of its parent molecule, hexamethylenetetramine (HMTA). HMTA is a well-established basic organocatalyst. The formation of the allyliodide quaternary salt modifies its solubility and electronic properties, potentially enhancing its role in certain reactions, such as acting as a phase-transfer catalyst.

Catalysis in Carbon-Carbon Bond Forming Reactions (e.g., Henry Reaction, Baylis-Hillman Reaction)

Hexamethylenetetramine (HMTA) has proven to be an effective and reusable organocatalyst for key carbon-carbon bond-forming reactions, including the Henry and Baylis-Hillman reactions. shirazu.ac.irresearchgate.netresearchgate.net

Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. researchgate.netyoutube.com HMTA serves as an efficient basic catalyst for this transformation, facilitating the formation of β-nitroalcohols, which are valuable synthetic intermediates. shirazu.ac.irresearchgate.net Studies have shown that by using HMTA, β-nitroalcohol compounds can be produced in good to excellent yields as the sole product under mild and even aqueous conditions. shirazu.ac.irresearchgate.net The reusability of the HMTA catalyst is a significant advantage, aligning with the principles of green chemistry. shirazu.ac.ir

Baylis-Hillman Reaction: This reaction forms a C-C bond between the α-position of an activated alkene and an electrophile, such as an aldehyde, typically catalyzed by a tertiary amine or phosphine. wikipedia.orgyoutube.com Hexamethylenetetramine has been successfully employed as a catalyst in the Baylis-Hillman reaction. researchgate.net Research has demonstrated its effectiveness when combined with ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (bmim BF₄) or 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (bmim PF₆) to produce Baylis-Hillman adducts in moderate to good yields and with shorter reaction times. researchgate.net The mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene, creating a zwitterionic intermediate that then attacks the aldehyde. youtube.comorganic-chemistry.org

Table 1: Hexamethylenetetramine (HMT) Catalyzed Baylis-Hillman Reaction of Aromatic Aldehydes

Data sourced from a study on Hexamethylenetetramine-Ionic Liquids Catalyzed Baylis-Hillman Reactions. researchgate.net

Enantioselective Catalysis Mediated by Chiral Derivatives

The development of chiral catalysts for asymmetric synthesis is a major goal in modern chemistry, enabling the production of single-enantiomer compounds, which is crucial in the pharmaceutical industry. nih.gov While specific research on chiral derivatives of this compound is not extensively documented, the principles of asymmetric catalysis can be applied to this system.

Enantioselective versions of the Baylis-Hillman reaction have been achieved using chiral amine catalysts. wikipedia.orgorganic-chemistry.org The synthesis of chiral derivatives of hexamethylene tetramine, and subsequently their quaternary salts like the allyliodide, could yield novel catalysts for such asymmetric transformations. The introduction of chirality into the catalyst structure can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org This can be accomplished through the use of chiral auxiliaries or by designing catalysts that are inherently chiral. wikipedia.orgnih.gov For instance, chiral phosphoric acids have been successfully used to catalyze enantioselective reactions, demonstrating a powerful strategy for creating chiral environments. nih.gov The development of chiral variants of hexamethylene tetramine-based catalysts represents a promising avenue for future research in asymmetric organocatalysis.

Role in Polymerization Processes

Quaternary ammonium (B1175870) compounds, particularly those containing polymerizable groups like an allyl moiety, are significant in polymer science. nih.govacs.orgacs.org this compound fits this profile, possessing the potential to participate in and influence polymerization reactions.

Initiation Mechanisms for Radical Polymerization via the Allyl Group

The allyl group (CH₂=CH-CH₂–) in this compound provides a reactive site for initiating radical polymerization. Unsaturated quaternary ammonium compounds containing allyl groups have been studied for their ability to undergo polymerization. acs.orgacs.org The double bond in the allyl group can be targeted by a radical initiator, leading to the formation of a new radical on the monomer, which then propagates to form a polymer chain.

Alternatively, the allylic position itself can be susceptible to chain transfer, which can be a complicating factor in radical polymerization. However, under specific conditions, allyl compounds can be effectively polymerized. The quaternization of the hexamethylenetetramine nitrogen can also influence the reactivity of the allyl group, potentially modifying its behavior in polymerization reactions compared to neutral allyl amines.

Controlled/Living Polymerization Techniques Utilizing Quaternary Ammonium Moieties

Controlled/living polymerization techniques are powerful methods for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. youtube.com Quaternary ammonium salt polymers represent a class of polyelectrolytes whose molecular weight and cationicity can be adjusted, suggesting their synthesis can be controlled. nih.gov

While techniques like Atom Transfer Radical Polymerization (ATRP) often use transition metal catalysts, organic-catalyzed versions, known as Organocatalyzed Reversible-Deactivation Radical Polymerization (O-RDRP), are gaining prominence. youtube.comrsc.org Some of these systems utilize alkyl iodides as initiators in the presence of an organic catalyst. rsc.org The structure of this compound, containing both a quaternary ammonium group and an iodide counter-ion, makes it an interesting candidate for investigation in such systems. The quaternary ammonium moiety can play a crucial role in stabilizing propagating radical species or in mediating the equilibrium between active and dormant chains, which is the fundamental principle of controlled polymerization. youtube.com This allows for the synthesis of well-defined polymers where the quaternary ammonium group is incorporated into the polymer backbone or as a pendant group.

Heterogeneous Catalysis via Immobilization Strategies of this compound

A significant challenge with homogeneous catalysts is their separation and recovery from the reaction mixture. Immobilizing the catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily filtered and reused, improving the economic and environmental viability of the process. rsc.org

Given its ionic nature, this compound is an excellent candidate for immobilization through electrostatic interactions. rsc.org This strategy involves using a support material with oppositely charged functional groups. For the cationic this compound, an anionic support (e.g., a polymer or silica (B1680970) functionalized with sulfonate or carboxylate groups) could be used to anchor the catalyst.

Alternatively, the catalyst itself can be part of a polymeric structure. For example, if the allyl group of this compound is polymerized, the resulting polymer would have pendant quaternary ammonium catalyst sites, creating an intrinsically heterogeneous catalyst. Research has shown that immobilizing chiral catalysts can, in some cases, even lead to enhanced activity and enantioselectivity compared to their homogeneous counterparts. osti.gov The immobilization of anionic catalyst assemblies onto cationic polymers has demonstrated the viability of using ionic interactions to create robust and reusable heterogeneous systems for continuous-flow reactions. osti.gov These principles are directly applicable to the immobilization of cationic catalysts like this compound on anionic supports.

Catalytic Mechanisms and Identification of Active Species

The catalytic activity of this compound, a quaternary ammonium salt, is primarily understood through the lens of phase-transfer catalysis (PTC). tandfonline.comtandfonline.comacs.org In multiphase reaction systems, such as liquid-liquid or solid-liquid, the catalyst facilitates the transport of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate. acs.org

The general mechanism for quaternary ammonium salts involves the formation of an ion-pair. tandfonline.comtandfonline.com The quaternary cation, in this case, the hexamethylene tetrammonium allyl cation, pairs with an anion from the aqueous or solid phase. This newly formed ion-pair possesses sufficient lipophilicity to be transferred into the organic phase where it can react with the substrate. tandfonline.comacs.org The structure of the cation is crucial, as larger, more organophilic cations are more effective at being transferred into the organic phase. tandfonline.com

In the context of oxidation reactions, for instance, the quaternary ammonium salt can form an ion-pair with an oxidant anion, such as a peroxo-anion, and transport it into the organic phase to oxidize a substrate like dibenzothiophene. tandfonline.comtandfonline.com The reaction is often found to be pseudo-first-order with respect to the phase-transfer catalyst and the substrate. tandfonline.comtandfonline.com

Another key aspect of the catalytic mechanism is the ability of some phase-transfer catalysts to reduce the interfacial tension between the aqueous and organic phases. tandfonline.comtandfonline.com This reduction in tension increases the interfacial area, leading to an improved reaction rate. Furthermore, the formation of the ion-pair can activate the anion, making it more reactive. The increased distance between the cation and anion in the ion-pair, compared to the original salt, can lead to a "naked" and more reactive anion. tandfonline.comtandfonline.com

The identification of the active species is a critical step in understanding the catalytic cycle. For quaternary ammonium salt catalysts, the active species is generally considered to be the ion-pair formed between the quaternary cation and the reactant anion. tandfonline.comtandfonline.com The presence and structure of this ion-pair can be inferred from kinetic studies and the effect of catalyst structure on the reaction rate. For example, the efficiency of catalysis often increases with the size of the alkyl groups on the nitrogen atom, as this enhances the lipophilicity of the cation and its ability to be extracted into the organic phase. acs.orgacs.org

In some cases, the catalyst itself may undergo a transformation to form the active species. For instance, in reactions involving hexamethylenetetramine, it can act as a base or be a precursor to the formation of other reactive intermediates. researchgate.netdeepdyve.com

Detailed research findings on the catalytic mechanisms of similar quaternary ammonium salts are summarized in the table below:

Catalyst SystemReactionKey Mechanistic FindingsActive Species
Quaternary Ammonium SaltsOxidative DesulfurizationPseudo-first-order kinetics; chemical controlled reaction; ion-pair formation enhances transfer of oxidant anion. tandfonline.comtandfonline.comIon-pair [Q+ROOO−] tandfonline.comtandfonline.com
Tetrabutyl Ammonium Bromide (TBAB)Oxidation of ThiopheneActs as a phase-transfer catalyst, transferring oxidant to the organic phase; lowers apparent activation energy. acs.orgacs.orgComplexation [HCOOO−Q−X] acs.orgacs.org
Transition Metal Hexamethylenetetramine ComplexesHydrogen Peroxide DecompositionFirst-order reaction with respect to H2O2; formation of an intermediate active species. researchgate.net[M(hexamine)(HO₂)]+ researchgate.net
HexamethylenetetramineHenry ReactionActs as a basic organocatalyst. researchgate.netNot explicitly identified, acts as a base.

Advanced Materials Science Applications of Hexamethylene Tetramine Allyliodide

Integration into Polymer Networks and Composite Materials

Hexamethylene tetramine (B166960) allyliodide serves as a multifunctional component for integration into advanced polymer networks and composite materials. Its utility stems from the presence of the allyl group, which can readily participate in polymerization reactions, and the hexamethylenetetramine core, which can act as a cross-linking agent upon thermal decomposition.

Research into related systems, such as nanoparticle-coupled polymer gels, has shown that the inclusion of a hexamethylenetetramine-based cross-linker with hydroquinone (B1673460) can form a stable, three-dimensional network structure. nih.gov The addition of nanoparticles like SiO2 further reinforces the gel's skeleton, improving its strength and thermal resistance. nih.gov Hexamethylene tetramine allyliodide could be used in similar composite materials, where the allyl group provides a site for covalent bonding within a polymer matrix, while the quaternary ammonium (B1175870) structure could improve interfacial adhesion with fillers or other components.

Table 1: Potential Roles of this compound in Polymer Composites

Component Feature Function in Polymer Network/Composite Potential Benefit
Allyl Group Co-monomer in radical polymerization; Grafting site on polymer chains. Covalent integration into the polymer backbone, improved load transfer.
Quaternary Ammonium Improved interfacial adhesion with fillers; Introduction of ionic conductivity. Enhanced mechanical properties; Antistatic or conductive materials.
Hexamine Core Latent thermal cross-linker (upon decomposition). Post-polymerization curing for enhanced network density and stability.

| Iodide Ion | Can influence polymerization kinetics; Potential for redox activity. | Control over reaction rates; Introduction of specific chemical reactivity. |

The development of novel magnetic solid phase extraction materials also highlights the utility of the hexamine structure in composites. mdpi.com A three-dimensional graphene composite functionalized with hexamethylenetetramine demonstrated high adsorption capacity, leveraging the compound's chemical reactivity for specific binding applications. mdpi.com This suggests that polymer composites containing this compound could be designed for functional applications such as separation or sensing.

Development of this compound-Based Ionic Liquids for Specific Applications

This compound is a quaternary ammonium salt, a class of compounds that forms the basis for many ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they are valued for their low volatility, high thermal stability, and tunable properties. researchgate.net By modifying the cation or anion, ILs can be designed for specific tasks such as catalysis, biomass processing, and as components in polymer systems. researchgate.net

Recent research has focused on synthesizing new ionic liquids based on the hexamethylenetetramine cation with various anions, such as bis(trifluoromethanesulfonyl)imide (TFSI) and dicyanamide (B8802431) (DCA). researchgate.netnih.gov These ILs were prepared via the Delepine reaction followed by a metathesis reaction to introduce the desired anion. researchgate.net this compound represents the precursor quaternary salt in this type of synthesis.

These hexamethylenetetramine-based ILs have been investigated as latent curing agents for epoxy resins. researchgate.netnih.gov The studies showed that the curing process and thermal properties of the final material are highly dependent on the structure of the ionic liquid, particularly the anion. researchgate.net

Table 2: Thermal Properties of Epoxy Curing with Hexamethylenetetramine-Based Ionic Liquids

Ionic Liquid Cation Anion Onset Temperature (Tonset) [°C] Maximum Temperature (Tmax) [°C]
HMTA-derivative TFSI 165.7 171.9
HMTA-derivative DCA 148.6 155.6

Data derived from research on curing systems for bisphenol A diglycidyl ether (DGEBA) with ethylene (B1197577) glycol. researchgate.net

Beyond curing, hexamethylenetetramine-based ionic liquids have been immobilized on metal-organic frameworks (MOFs) to create novel, efficient, and recoverable catalysts. rsc.org A composite of a hexamethylenetetramine-based IL on a MIL-101(Cr) MOF was used to catalyze the synthesis of complex heterocyclic molecules under mild, solvent-free conditions. rsc.org This demonstrates the potential of using this compound as a precursor for creating sophisticated catalytic systems where the IL is anchored within a high-surface-area support.

Applications in Resin Curing and Cross-linking Systems

The primary and most established application of the parent compound, hexamethylenetetramine (HMT), is as a hardening component or cross-linking agent for phenolic resins (novolacs) and other thermosetting plastics. atamanchemicals.comchemanol.comatamanchemicals.combakelite.com In these systems, HMT decomposes under heat to release formaldehyde (B43269) and ammonia (B1221849), which then react with the resin chains to form a rigid, cross-linked network. taylorandfrancis.com This process is fundamental to the production of materials used in brake linings, abrasive products, and fireproof components. atamanchemicals.com

This compound offers a more complex and potentially more controllable role in resin curing. It can function as a cure accelerator, particularly in epoxy resin systems that use dicyandiamide (B1669379) as the primary curing agent. google.com While dicyandiamide provides excellent storage stability, its curing reactions are often slow. google.com The addition of hexamethylenetetramine as an accelerator can significantly shorten the cure time without compromising the stability of the pre-mixed formulation. google.com

The unique structure of this compound, containing both a quaternary ammonium salt and a reactive allyl group, suggests it could act as a latent catalytic species. The curing could be initiated by heat, which would not only activate the hexamine core but also potentially involve the allyl group in the cross-linking reaction, leading to a more complex and robust network structure. Research on related hexamethylenetetramine-based ionic liquids shows they can be effective curing agents for epoxy resins like diglycidyl ether of bisphenol A (DGEBA), demonstrating the utility of the quaternized hexamine structure in this field. researchgate.netnih.gov

Table 3: Comparison of Curing Agent Systems for Epoxy Resins

Curing System Components Key Characteristics
Standard Amine p,p'-diaminodiphenylmethane + Epoxy Resin Standard performance, established properties.
Dicyandiamide Only Dicyandiamide + Epoxy Resin High storage stability, but very slow cure rate. google.com
Accelerated System Dicyandiamide + Hexamethylene tetramine + Epoxy Resin Good storage stability with a significantly accelerated cure time. google.com

| Ionic Liquid System | HMTA-based Ionic Liquid + Epoxy Resin | Latent curing behavior, properties tunable via anion selection. researchgate.net |

Functional Coatings and Surface Modification through Surface-Initiated Polymerization

Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains directly from a surface, creating dense, well-defined polymer "brushes." researchgate.net These brushes can dramatically alter the properties of a surface, imparting functionalities such as lubricity, biocompatibility, or anti-fouling behavior. The allyl group in this compound makes it a candidate for use in such advanced surface modification strategies.

The process would involve first anchoring the this compound molecule to a substrate. This could be achieved through reactions involving its quaternary ammonium group or by modifying the molecule to include a surface-active anchor. Once tethered, the allyl group provides a reactive site for initiating polymerization. Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) could be employed to grow polymer chains from these anchored sites. nih.gov

Furthermore, the quaternary ammonium structure of the molecule itself is a desirable feature for functional coatings. Polymer brushes containing quaternary ammonium chlorides, such as poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride (PMETAC), are known to exhibit excellent antibacterial properties. aston.ac.uk By incorporating this compound into a surface coating, it may be possible to create surfaces with inherent antimicrobial activity.

The general strategy for creating such functional surfaces often involves a multi-step process:

Surface Activation: Preparing a substrate with functional groups (e.g., amino groups). nih.gov

Initiator Anchoring: Covalently attaching an initiator molecule to the activated surface. nih.gov this compound could be adapted for this step.

Polymerization: Growing polymer brushes from the anchored initiators in the presence of a monomer. nih.govtu-dresden.de

This approach allows for the creation of highly tailored surfaces on a variety of substrates, including polymers like PEEK and PTFE, opening doors for advanced applications in medical devices, marine coatings, and functional textiles. nih.gov

Theoretical and Computational Studies of Hexamethylene Tetramine Allyliodide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. DFT is a widely used method that calculates the electronic structure of atoms, molecules, and solids to quantitatively understand material properties based on quantum mechanics. acs.org

For Hexamethylene tetramine (B166960) allyliodide, which exists as an ion pair, DFT can elucidate the nature of the bonding and the distribution of charge. The compound consists of a hexamethylenetetraminium cation and an iodide anion. The bonding within the cation—a cage-like structure similar to adamantane—is covalent, while the interaction between the cation and the iodide anion is primarily ionic.

DFT studies on the parent hexamethylenetetramine (HMTA) molecule reveal a rigid structure with tetrahedral symmetry. nih.gov However, upon forming the quaternary salt with allyl iodide, this symmetry is broken. Calculations on similar quaternary ammonium (B1175870) cations have shown that the positive charge is not solely localized on the quaternized nitrogen atom but is delocalized over adjacent atoms and alkyl groups. nih.gov In the case of Hexamethylene tetramine allyliodide, DFT would be used to calculate the precise charge distribution across the cage and the allyl group.

Key parameters derived from DFT calculations provide a detailed picture of the molecule's electronic character. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For quaternary ammonium salts, the HOMO is often associated with the anion (iodide in this case), while the LUMO is typically located on the cation. researchgate.net

Table 1: Representative Data from DFT Calculations for this compound This interactive table showcases typical parameters that would be obtained from a DFT analysis.

Calculated PropertyDescriptionPredicted Value/Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Primarily localized on the iodide anion.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Localized on the hexamethylenetetraminium cation, particularly around the C-N bonds.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.Moderate gap, reflecting the stability of the salt.
Mulliken/NPA Charges Atomic partial charges, indicating electron distribution.Positive charge delocalized across the cation, particularly the nitrogen atoms and the attached allyl group. nih.gov Negative charge concentrated on the iodide ion.
Bond Lengths Equilibrium distances between atomic nuclei.C-N bond lengths in the cage would be slightly elongated compared to neutral HMTA due to the positive charge.
Bond Angles Angles between adjacent bonds.The tetrahedral geometry of the HMTA cage would show slight distortion upon alkylation.
Dipole Moment Measure of the overall polarity of the molecule.High, due to the separation of the cationic and anionic centers.

Note: The values in this table are illustrative predictions based on established principles of quantum chemistry and studies of similar molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. libretexts.org These simulations provide detailed information about conformational changes and non-covalent intermolecular interactions, which are crucial for understanding the behavior of ionic compounds in solution or in the solid state. nih.govcore.ac.uk

The hexamethylenetetraminium cation itself has a rigid cage-like structure, so its internal conformational flexibility is limited. nih.gov The primary focus of MD simulations for this compound would be the conformational freedom of the attached allyl group and the interactions between the cation and the iodide anion. The simulation would model the rotational dynamics of the allyl group relative to the cage and the spatial distribution of the iodide ion around the cation.

In a solvent such as water or ethanol (B145695) (often used in the Delépine reaction), MD simulations can reveal the structure of the solvation shells around the ions. core.ac.ukalfa-chemistry.com The interaction of solvent molecules with the charged cation and the iodide anion governs the compound's solubility and transport properties. scm.com Simulations can quantify these interactions, showing how water molecules orient their dipoles towards the cation and how they form hydrogen bonds. core.ac.uk

For ionic systems, especially at high concentrations, the use of polarizable force fields in MD simulations can be important to accurately capture the effects of local electric fields. nih.govacs.org These advanced models allow the charge distribution of atoms to change in response to their environment, providing a more realistic description of intermolecular forces.

Table 2: Intermolecular Interactions of this compound Studied by MD Simulations This interactive table details the types of interactions that can be analyzed using molecular dynamics.

Interaction TypeDescriptionRelevance to this compound
Ion-Ion Electrostatic attraction between the hexamethylenetetraminium cation and the iodide anion.The primary force holding the salt together in the crystal lattice. In solution, this leads to the formation of ion pairs or larger aggregates.
Ion-Dipole Electrostatic interaction between an ion and a polar solvent molecule (e.g., water, ethanol).Determines the solvation structure around the cation and anion, influencing solubility and stability in solution. core.ac.uk
Hydrogen Bonding A specific type of dipole-dipole interaction involving hydrogen and an electronegative atom (O, N).Can occur between solvent molecules (e.g., water-water) and between the solvent and the iodide anion.
Van der Waals Weak, short-range forces including dispersion and dipole-dipole interactions.Important for the packing of ions in the crystal state and for interactions with nonpolar parts of solvent molecules.

Reaction Mechanism Predictions and Transition State Elucidation via Computational Approaches

Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. rsc.org By mapping the potential energy surface of a reaction, chemists can determine activation energies and predict the most likely reaction pathways. nih.gov

The formation of this compound is the first step of the Delépine reaction. organic-chemistry.org This step is a classic bimolecular nucleophilic substitution (SN2) reaction, where the tertiary amine (hexamethylenetetramine) acts as the nucleophile, attacking the electrophilic carbon of allyl iodide and displacing the iodide ion. organic-chemistry.orgalfa-chemistry.com

Computational modeling of this SN2 reaction would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (hexamethylenetetramine and allyl iodide) and the product (the this compound ion pair).

Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. In this SN2 reaction, the transition state would feature a partially formed C-N bond and a partially broken C-I bond. pharmaguideline.com

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the path downhill from the transition state to ensure it connects the reactants and products, confirming the proposed mechanism. nih.gov

The subsequent step in the Delépine reaction is the acid-catalyzed hydrolysis of the this compound salt to yield a primary amine and formaldehyde (B43269). wikipedia.orgorganic-chemistry.org Computational methods can also be applied to unravel this more complex, multi-step mechanism, identifying key intermediates and the rate-determining step.

Table 3: Key Computational Outputs for Reaction Mechanism Analysis This table summarizes the critical data obtained from computational studies of reaction mechanisms.

Computational OutputDescriptionApplication to this compound Formation
Activation Energy (Ea or ΔG‡) The energy barrier that must be overcome for the reaction to occur.Determines the rate of the SN2 reaction between HMTA and allyl iodide. A lower barrier indicates a faster reaction.
Transition State (TS) Geometry The molecular structure at the peak of the energy barrier.For the SN2 reaction, it would show the nucleophilic nitrogen atom attacking the carbon from the backside, 180° to the leaving iodide ion. masterorganicchemistry.com
Reaction Enthalpy (ΔH) The net change in heat content during the reaction.Indicates whether the formation of the salt is exothermic (releases heat) or endothermic (absorbs heat).
Reaction Free Energy (ΔG) The overall change in Gibbs free energy, indicating spontaneity.A negative ΔG indicates that the formation of the quaternary ammonium salt is a spontaneous process under the given conditions.

Structure-Reactivity Relationships Derived from Computational Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured or calculated reactivity. Computational modeling is central to modern QSRR studies, as it can generate a wide array of molecular descriptors that quantify structural, electronic, and energetic properties.

For reactions involving this compound, QSRR can be used to understand how changes in the structure of the reactants affect the reaction rate. For instance, one could computationally study a series of alkyl halides reacting with hexamethylenetetramine. By calculating descriptors for each alkyl halide and correlating them with the computationally determined activation energy for the SN2 reaction, a predictive model can be built.

Key descriptors often used in QSRR studies include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, and dipole moments. For the SN2 reaction, the charge on the electrophilic carbon of the alkyl halide and the HOMO energy of the nucleophile are critical.

Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness around the reaction center. The rate of SN2 reactions is highly sensitive to steric hindrance. masterorganicchemistry.comwebassign.net

Thermodynamic Descriptors: Enthalpies of formation and bond dissociation energies.

By establishing a mathematical relationship between these descriptors and a property like the reaction rate constant (k), QSRR models can predict the reactivity of new, un-synthesized compounds. libretexts.org This approach accelerates the process of discovering optimal reactants and reaction conditions. For the Delépine reaction, a QSRR model could predict which alkyl halides will react most efficiently with hexamethylenetetramine to form the desired primary amines.

Table 4: Common Descriptors Used in QSRR for SN2 Reactions This table lists various descriptors that can be calculated and used to build structure-reactivity models.

Descriptor ClassExample DescriptorsRelevance to Reactivity
Electronic LUMO Energy of Alkyl HalideA lower LUMO energy indicates a more electrophilic carbon, favoring nucleophilic attack.
Partial Charge on α-CarbonA more positive charge on the carbon bonded to the halide enhances electrostatic attraction with the nucleophile.
HOMO Energy of NucleophileA higher HOMO energy for hexamethylenetetramine indicates greater nucleophilicity and a faster reaction.
Steric Sterimol ParametersQuantify the steric bulk of substituents on the alkyl halide, which can hinder the backside attack of the nucleophile. masterorganicchemistry.com
Molecular Volume/Surface AreaGeneral measures of molecular size that correlate with steric hindrance.
Thermodynamic C-X Bond Dissociation EnergyThe energy required to break the carbon-halide bond; a weaker bond corresponds to a better leaving group and a faster reaction. pharmaguideline.com

Future Research Directions and Emerging Opportunities in Hexamethylene Tetramine Allyliodide Chemistry

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The traditional synthesis of hexamethylene tetramine (B166960) allyliodide involves the reaction of hexamethylenetetramine with allyl iodide. drugfuture.com While effective, future research will likely focus on aligning its production with the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous chemicals. epa.govmit.edu

Key areas for exploration include:

Solvent-Free and Alternative Solvent Systems: Investigating solid-state reactions or the use of greener solvents like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the synthesis. mit.edualfa-chemistry.com The current synthesis often utilizes solvents like chloroform. organic-chemistry.org

Energy Efficiency: Exploring alternative energy sources such as microwave or ultrasonic irradiation could lead to more energy-efficient and faster reaction times compared to conventional heating methods. mit.edu

Renewable Feedstocks: While the core components, ammonia (B1221849) and formaldehyde (B43269) (for hexamethylenetetramine synthesis), have well-established industrial production methods, future research could explore the feasibility of deriving these feedstocks from renewable resources. wikipedia.orgatamanchemicals.comnih.gov

A comparative look at traditional versus potential green synthesis routes highlights the opportunities for improvement:

Synthesis Aspect Traditional Method Potential Green Chemistry Approach
Solvents Chloroform and other organic solvents organic-chemistry.orgWater, ionic liquids, supercritical fluids, or solvent-free conditions mit.edualfa-chemistry.com
Energy Conventional heating mdpi.comMicrowave irradiation, sonication mit.edu
Feedstocks Petrochemical-based formaldehyde and ammonia sciencemadness.orgBiomass-derived feedstocks nih.gov

Design of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency

Hexamethylenetetramine and its derivatives have shown potential in catalysis. jocpr.comresearchgate.net Future research into hexamethylene tetramine allyliodide could focus on its application in designing advanced catalytic systems. The quaternary ammonium (B1175870) structure, combined with the reactive allyl group, offers unique possibilities.

Potential research directions include:

Phase-Transfer Catalysis: The salt structure of this compound makes it a candidate for a phase-transfer catalyst, facilitating reactions between reactants in different phases.

Supported Catalysts: Immobilizing the compound onto solid supports could lead to the development of heterogeneous catalysts that are easily separable from reaction mixtures, enhancing reusability and reducing waste.

Ligand in Coordination Chemistry: The nitrogen atoms in the hexamethylenetetramine core can coordinate with metal ions, suggesting that the allyliodide derivative could serve as a ligand in the synthesis of novel metal complexes with catalytic activities. jocpr.com Research has shown that cobalt complexes with hexamethylenetetramine exhibit notable antibacterial activity. jocpr.com

Development of Novel Material Platforms with Tunable Properties

The presence of a polymerizable allyl group and the rigid cage-like structure of the hexamethylenetetramine core makes this compound an interesting building block for new materials.

Emerging opportunities in this area include:

Polymer Synthesis: The allyl group can participate in polymerization reactions to create novel polymers with unique architectures. The resulting polymers could exhibit interesting thermal and mechanical properties due to the incorporated hexamethylenetetramine moiety.

Cross-linking Agent: It could be utilized as a cross-linking agent to modify the properties of existing polymers, enhancing their rigidity, thermal stability, and chemical resistance. Hexamethylenetetramine itself is used as a hardening component in phenolic resins. wikipedia.orgatamanchemicals.com

Functional Coatings and Adhesives: The compound's ability to form strong interactions and its potential for polymerization could be harnessed in the development of specialized coatings and adhesives with enhanced performance characteristics. Hexamethylenetetramine is already used in the manufacture of adhesives and coatings. epa.gov

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired functionalities. sciencedaily.comresearchgate.net

In the context of this compound, AI and ML could be employed to:

Predict Derivatives with Enhanced Properties: Machine learning models can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound. github.com This could accelerate the discovery of compounds with optimized catalytic activity or specific material properties.

Optimize Synthesis Pathways: AI algorithms can analyze vast reaction databases to suggest the most efficient and sustainable synthetic routes for this compound and its derivatives. asiaresearchnews.comresearchgate.net

De Novo Design of Functional Molecules: Generative models can design entirely new molecules based on the hexamethylenetetramine allyliodide scaffold, tailored for specific applications in catalysis or materials science. github.com

The integration of computational tools with experimental work promises to significantly accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Q. What are the standard industrial and laboratory synthesis methods for HMTA, and how do they differ in methodology?

HMTA is synthesized via the condensation of formaldehyde and ammonia. Industrially, gas-phase reactions at 50–70°C in alkaline conditions yield high-purity HMTA through vacuum evaporation and crystallization . Laboratory methods often use aqueous solutions with controlled stoichiometry (e.g., 3:2 formaldehyde:ammonia ratio) and purification via recrystallization from ethanol. Key differences include scalability, solvent selection, and energy efficiency .

Q. What analytical methods are recommended for quantifying HMTA in complex matrices (e.g., pharmaceuticals, polymers)?

  • Acid-base titration : Direct titration with HCl using methyl red indicator (accuracy: ±0.1–2.1% SD) .
  • Spectrophotometry : Reaction with ninhydrin at 580 nm for trace analysis (detection limit: 0.1 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for high selectivity .
MethodRecovery (%)Precision (RSD)Applicability
Acid-base101.3–104.20.1–2.1%Bulk pharmaceuticals
Spectrophotometric95–1051.5–3.0%Biological fluids
HPLC98–102<1.0%Polymer additives

Q. How do solvent-solute interactions influence HMTA crystal morphology, and what methods optimize crystal habit?

Solvent polarity and hydrogen-bonding capacity directly affect HMTA crystal growth. Polar solvents (e.g., water) favor isotropic growth, producing rhombic crystals, while non-polar solvents (e.g., chloroform) yield anisotropic needle-like structures. Additives like acetic acid modulate {111} facet dominance via selective adsorption . Controlled cooling rates (0.5–1.0°C/min) and seed crystals improve reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain HMTA’s role in the nitrolysis pathway to RDX, and how can computational models refine reaction design?

HMTA reacts with concentrated HNO₃ in the Woolwich process, where nitrolysis generates RDX via intermediate nitramine formation. Density functional theory (DFT) studies reveal that protonation of HMTA’s nitrogen atoms initiates ring-opening, followed by sequential nitration (ΔG‡ = 45–60 kJ/mol). Solvent effects (e.g., acetic anhydride in the Bachman process) lower activation barriers by stabilizing transition states .

Q. How can contradictory data on HMTA’s formaldehyde release kinetics in urinary antiseptics be resolved?

Discrepancies arise from pH variability (optimal: pH ≤5.5) and matrix effects (e.g., protein binding in urine). Methodological solutions include:

  • In situ pH monitoring : Use ion-selective electrodes to maintain consistent acidity .
  • Headspace GC-MS : Quantify formaldehyde gas-phase release dynamically .
  • Kinetic modeling : Apply first-order decay models with Arrhenius corrections for temperature (25–37°C) .

Q. What strategies mitigate interference from phenolic compounds in HMTA-mediated organic syntheses (e.g., Duff formylation)?

  • Pre-complexation : Use BF₃·Et₂O to sequester phenolic hydroxyl groups, preventing undesired HMTA adducts .
  • Solvent screening : Non-polar solvents (toluene) reduce phenolic solubility, favoring selective formylation .
  • Microwave-assisted synthesis : Shorten reaction times (10–15 min vs. 6–8 hrs) to minimize side reactions .

Q. How do HMTA-metal coordination complexes enhance catalytic activity in cross-coupling reactions?

HMTA’s tertiary amines form stable complexes with transition metals (e.g., Cu²⁺, Pd⁰). In Suzuki-Miyaura reactions, HMTA-PdCl₂ complexes increase turnover frequency (TOF) by 40% via ligand-assisted oxidative addition. X-ray absorption spectroscopy (XAS) confirms N→Pd charge transfer, reducing activation energy for C–C bond formation .

Methodological Guidelines

  • Handling & Safety : HMTA decomposes at >280°C, releasing formaldehyde and NH₃. Use fume hoods, PPE, and avoid contact with strong acids (explosion risk with HNO₃) .
  • Storage : Hygroscopic; store in airtight containers at <30°C with desiccants .

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